H-Pro-Gly-Pro-OH

Catalog No.
S761031
CAS No.
7561-51-5
M.F
C12H19N3O4
M. Wt
269.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Pro-Gly-Pro-OH

CAS Number

7561-51-5

Product Name

H-Pro-Gly-Pro-OH

IUPAC Name

(2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C12H19N3O4

Molecular Weight

269.30 g/mol

InChI

InChI=1S/C12H19N3O4/c16-10(15-6-2-4-9(15)12(18)19)7-14-11(17)8-3-1-5-13-8/h8-9,13H,1-7H2,(H,14,17)(H,18,19)/t8-,9-/m0/s1

InChI Key

BRPMXFSTKXXNHF-IUCAKERBSA-N

SMILES

C1CC(NC1)C(=O)NCC(=O)N2CCCC2C(=O)O

Synonyms

PGP peptide, Pro-Gly-Pro, prolyl-glycyl-proline

Canonical SMILES

C1CC(NC1)C(=O)NCC(=O)N2CCCC2C(=O)O

Isomeric SMILES

C1C[C@H](NC1)C(=O)NCC(=O)N2CCC[C@H]2C(=O)O
  • Collagen formation: L-Proline is a key component of collagen, the most abundant protein in the human body. Collagen provides structure and support to connective tissues, bones, and skin .
  • Joint and tendon health: Due to its role in collagen formation, L-Proline helps maintain the health and flexibility of joints and tendons .
  • Heart health: Studies suggest that L-Proline may contribute to maintaining healthy heart muscle function .

L-Prolylglycyl-: A Peptide Fragment with Research Potential

L-Prolylglycyl- represents the first two amino acids (L-proline and glycine) linked together in a peptide chain. This specific dipeptide fragment has gained interest in scientific research due to its potential applications in various fields:

  • Biomarker for lung diseases: Research suggests that elevated levels of L-prolylglycyl-proline (PGP), a tripeptide containing the L-prolylglycyl- fragment, might be a potential biomarker for chronic obstructive pulmonary disease (COPD) and cystic fibrosis . PGP is believed to be released during the breakdown of collagen in the lungs, and its levels might reflect the severity of the disease.
  • Drug development: Scientists are exploring the potential of L-prolylglycyl- and related peptides as therapeutic targets for various diseases, including cancer and inflammatory conditions. The unique properties of these peptides, such as their ability to interact with specific receptors, are being investigated for their potential therapeutic applications .

H-Pro-Gly-Pro-OH, also known as H-Gly-Pro-Pro-OH, is a tripeptide composed of three amino acids: proline, glycine, and proline. Its molecular formula is C12H19N3O4, and it has a molecular weight of 269.3 g/mol. The compound features a unique structure that contributes to its biological activities and potential applications in various fields, particularly in biochemistry and pharmacology.

The synthesis of H-Pro-Gly-Pro-OH typically involves multi-step reactions. One common method includes the use of triethylamine and chlorocarbonic acid ethyl ester, followed by treatment with L-prolin-benzyl ester. The final step often involves hydrogenation using palladium in aqueous acetic acid and methanol, yielding the desired tripeptide .

In the presence of specific conditions, H-Pro-Gly-Pro-OH can participate in various

H-Pro-Gly-Pro-OH exhibits significant biological activities. It has been identified as an endogenous metabolite with potential roles in cellular signaling and regulatory processes. Notably, it has been shown to inhibit the spontaneous polymerization of fibrin monomers and ADP-induced platelet aggregation, with an IC50 value of approximately 3 mM . This suggests potential therapeutic applications in conditions related to coagulation disorders.

The synthesis of H-Pro-Gly-Pro-OH can be achieved through several methods:

  • Multi-step Synthesis:
    • Initial reaction with triethylamine and chlorocarbonic acid ethyl ester.
    • Treatment with L-prolin-benzyl ester.
    • Final hydrogenation step using palladium in acetic acid and methanol .
  • Solid-Phase Peptide Synthesis: This method allows for the sequential addition of amino acids to a growing peptide chain on a solid support, facilitating the production of H-Pro-Gly-Pro-OH in a more controlled manner.
  • Liquid-Phase Synthesis: Involves the use of solution-phase reactions to assemble the peptide, often utilizing protecting groups to ensure selective reactions at specific sites on the amino acids.

H-Pro-Gly-Pro-OH has several applications:

  • Pharmaceuticals: Due to its inhibitory effects on platelet aggregation, it may be explored for developing drugs targeting cardiovascular diseases.
  • Biotechnology: Used in research for studying peptide interactions and dynamics.
  • Nutraceuticals: Potential incorporation into dietary supplements aimed at promoting collagen synthesis or enhancing skin health.

Interaction studies involving H-Pro-Gly-Pro-OH focus on its role in biological systems, particularly its interactions with proteins involved in coagulation pathways. Research indicates that this tripeptide can influence fibrinogen behavior and platelet function, making it a candidate for further exploration in therapeutic contexts related to blood clotting disorders.

Several compounds share structural similarities with H-Pro-Gly-Pro-OH. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
H-Gly-Pro-Arg-Pro-OHGlycine - Proline - ArginineExhibits anti-aggregatory properties; potential use in cardiovascular therapy .
H-Gly-Pro-Hyp-OHGlycine - Proline - HydroxyprolineDerived from collagen; used in wound healing applications .
H-Pro-Gly-Gly-OHProline - Glycine - GlycineUtilized for biophysical studies; aids in understanding peptide dynamics.

Uniqueness of H-Pro-Gly-Pro-OH

H-Pro-Gly-Pro-OH is unique due to its specific sequence of proline residues which contribute to its conformational stability and biological activity. Its ability to inhibit platelet aggregation sets it apart from other similar compounds, indicating specific therapeutic potential.

H-Pro-Gly-Pro-OH represents a tripeptide composed of two L-proline residues flanking a central glycine residue [1] [2]. The compound possesses the molecular formula C₁₂H₁₉N₃O₄ with a molecular weight of 269.30 g/mol [2] [3] [4]. The Chemical Abstracts Service registry number for this compound is 7561-51-5 [2] [4].

PropertyValue
Molecular FormulaC₁₂H₁₉N₃O₄
Molecular Weight269.30 g/mol
CAS Number7561-51-5
IUPAC Name(2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid
InChIInChI=1S/C12H19N3O4/c16-10(15-6-2-4-9(15)12(18)19)7-14-11(17)8-3-1-5-13-8/h8-9,13H,1-7H2,(H,14,17)(H,18,19)/t8-,9-/m0/s1
InChI KeyBRPMXFSTKXXNHF-IUCAKERBSA-N
SMILESC1CC@HC(=O)NCC(=O)N2CCC[C@H]2C(=O)O

The stereochemical configuration of H-Pro-Gly-Pro-OH features two asymmetric carbon centers, both corresponding to the alpha-carbon atoms of the L-proline residues [2]. Both proline residues adopt the S configuration, consistent with the natural L-amino acid stereochemistry [2]. The glycine residue, being achiral, does not contribute additional stereogenic centers to the molecule [2].

Stereochemical FeatureDescription
Number of Stereogenic Centers2
Stereochemistry at Position 1 (N-terminal Pro)L-proline (S configuration)
Stereochemistry at Position 3 (C-terminal Pro)L-proline (S configuration)
Peptide Bond Configuration (Pro-Gly)Predominantly trans in aqueous solution
Peptide Bond Configuration (Gly-Pro)Predominantly trans in aqueous solution

The peptide bonds within H-Pro-Gly-Pro-OH predominantly adopt the trans configuration in aqueous solutions [5] [6]. This trans preference is characteristic of most peptide bonds, although proline-containing sequences can exhibit some propensity for cis configurations under specific conditions [5] [7]. The Pro-Gly and Gly-Pro peptide bonds in this tripeptide maintain the trans geometry that is energetically favorable and structurally stable [8] [5].

Conformational Dynamics in Aqueous Environments

The conformational behavior of H-Pro-Gly-Pro-OH in aqueous environments is governed by the unique structural properties of its constituent amino acids [1] [9] [5]. Proline residues impose significant conformational constraints due to their cyclic side chains, which restrict backbone flexibility and influence ring pucker conformations [9] [6].

PropertyDescription
Predominant Secondary StructureExtended/PPII-like conformation with some flexibility
Ring Pucker (N-terminal Pro)Predominantly Cγ-endo pucker
Ring Pucker (C-terminal Pro)Predominantly Cγ-exo pucker
Backbone FlexibilityLimited at Pro residues, higher at Gly residue
Hydrogen Bonding CapabilityLimited due to N-substitution in proline residues
Solvent AccessibilityHigher at Gly residue, lower at Pro residues

The N-terminal proline residue in H-Pro-Gly-Pro-OH preferentially adopts a Cγ-endo ring pucker conformation, which is characteristic of proline residues in the first position of Pro-Pro-Gly triplets [10] [6]. This endo pucker arrangement facilitates proper backbone geometry for extended conformations [10] [6]. Conversely, the C-terminal proline exhibits a predominantly Cγ-exo ring pucker, which is energetically favorable for proline residues in the third position of such sequences [10] [6].

The central glycine residue provides the primary source of conformational flexibility within the tripeptide [5] [6]. Unlike proline residues, glycine lacks a side chain and therefore permits greater phi-psi angle sampling [5]. This flexibility allows the tripeptide to explore various conformational states while maintaining the structural constraints imposed by the flanking proline residues [5] [6].

Molecular dynamics simulations of proline-containing tripeptides demonstrate that these sequences tend to adopt extended conformations similar to polyproline II structures in aqueous solution [9] [11]. The presence of glycine between two proline residues creates a conformational pattern where the Pro-Gly segment favors extended geometries while the Gly-Pro segment can accommodate some degree of folding [8]. This conformational preference influences the overall three-dimensional structure and dynamics of the tripeptide [9] [11].

The hydrogen bonding capabilities of H-Pro-Gly-Pro-OH are limited compared to tripeptides containing amino acids with hydrogen bond donor or acceptor side chains [12] [13]. The N-substitution in proline residues eliminates the possibility of backbone nitrogen-hydrogen bond formation at these positions [12]. Consequently, the primary hydrogen bonding interactions occur through the backbone amide groups and the terminal amino and carboxyl groups [12] [13].

Solvent accessibility patterns in H-Pro-Gly-Pro-OH reflect the structural characteristics of its constituent residues [13] [14]. The glycine residue exhibits higher solvent accessibility due to the absence of a side chain, allowing water molecules to interact more readily with the backbone atoms [13]. The proline residues, with their cyclic structures, present more hydrophobic surfaces and demonstrate reduced solvent accessibility [13] [14].

Comparative Analysis with Related Tripeptides

The structural and conformational properties of H-Pro-Gly-Pro-OH can be better understood through comparison with related tripeptides, particularly acetylated proline-glycine-proline and glycine-proline dipeptides [1] [15] [16].

TripeptideMolecular Weight (g/mol)Key Structural DifferenceBiological Significance
H-Pro-Gly-Pro-OH269.30Reference structureCollagen breakdown product
Ac-Pro-Gly-Pro-OH (Ac-PGP)311.33N-terminal acetylationEnhanced neutrophil chemotactic activity
H-Gly-Pro-Gly-OH229.23Different amino acid sequenceComponent of collagen-like structures
H-Gly-Pro-OH172.18Dipeptide (missing C-terminal Pro)End product of collagen metabolism

N-acetylated proline-glycine-proline represents the most structurally similar compound to H-Pro-Gly-Pro-OH, differing only by the presence of an acetyl group at the N-terminus [15] [17]. This acetylation increases the molecular weight to 311.33 g/mol and significantly enhances the biological activity of the peptide [15] [17]. The acetyl group provides protection against aminopeptidase degradation and increases the peptide's stability in biological systems [15] [17].

Conformationally, the acetylation in Ac-PGP does not substantially alter the backbone geometry compared to H-Pro-Gly-Pro-OH [15]. Both compounds adopt similar extended conformations in aqueous solution, with the acetyl group primarily affecting the N-terminal electrostatic environment rather than the overall three-dimensional structure [15] [17]. The enhanced chemotactic activity of Ac-PGP demonstrates how minor structural modifications can significantly impact biological function without drastically altering conformational properties [15] [17].

H-Gly-Pro-Gly-OH presents a different amino acid sequence compared to H-Pro-Gly-Pro-OH, with glycine residues at both terminal positions [18] [16]. This tripeptide has a molecular weight of 229.23 g/mol and exhibits greater conformational flexibility due to the presence of two glycine residues [18] [16]. The reduced steric constraints allow H-Gly-Pro-Gly-OH to sample a broader range of conformational states compared to the proline-terminated H-Pro-Gly-Pro-OH [18] [5].

The dipeptide H-Gly-Pro-OH serves as a simplified structural analog with a molecular weight of 172.18 g/mol [19] [20] [21]. This compound represents the core Gly-Pro motif found in collagen sequences and demonstrates the fundamental conformational preferences of this amino acid pairing [19] [21]. The absence of the C-terminal proline in H-Gly-Pro-OH results in increased conformational flexibility compared to the full tripeptide [19] [20].

Comparative studies of these related peptides reveal that the presence and positioning of proline residues critically influence conformational behavior [9] [5] [6]. The cyclic nature of proline restricts backbone flexibility and promotes specific ring pucker conformations that propagate through the peptide structure [6]. The central glycine residue in all these compounds provides a flexible hinge that allows for conformational adjustments while maintaining the structural constraints imposed by adjacent residues [5] [6].

The hydrogen bonding patterns also differ among these related tripeptides [12] [13]. H-Pro-Gly-Pro-OH has the most restricted hydrogen bonding capability due to the presence of two N-substituted proline residues [12]. H-Gly-Pro-Gly-OH allows for additional hydrogen bonding through the N-terminal glycine, while H-Gly-Pro-OH provides the greatest hydrogen bonding potential with both terminal amino acid residues capable of forming hydrogen bonds [12] [13].

Collagen-Derived Generation via Matrix Metalloproteinases (Matrix Metalloproteinase-8/Matrix Metalloproteinase-9)

The biosynthesis of H-Pro-Gly-Pro-OH (proline-glycine-proline, PGP) represents a sophisticated multi-step proteolytic cascade initiated by matrix metalloproteinases, particularly Matrix Metalloproteinase-8 and Matrix Metalloproteinase-9 [1] [2]. These enzymes serve as the primary catalysts in the initial degradation of collagen, which constitutes the fundamental substrate for PGP generation [3].

Matrix Metalloproteinase-8, also known as neutrophil collagenase, demonstrates remarkable specificity for type I collagen, exhibiting three-fold greater enzymatic activity against this substrate compared to other interstitial collagenases [1]. This enzyme preferentially cleaves the triple-helical structure of collagen at specific glycine-isoleucine bonds, generating characteristic three-quarter and one-quarter fragments that serve as optimal substrates for subsequent enzymatic processing [1] [4]. The catalytic mechanism involves the coordinated interaction between the catalytic domain and the hemopexin domain, which is essential for the enzyme's ability to unwind the triple-helical collagen structure before peptide bond hydrolysis [4] [5].

Matrix Metalloproteinase-9, functioning as a gelatinase, plays a complementary role in collagen degradation by cleaving both intact collagen and previously fragmented collagen peptides [6] [7]. Unlike Matrix Metalloproteinase-8, this enzyme demonstrates broader substrate specificity, effectively processing type IV and type V collagens into large carboxyl-terminal fragments and shorter amino-terminal fragments [8]. The enzymatic activity of Matrix Metalloproteinase-9 is particularly significant in inflammatory conditions, where elevated levels correlate with increased extracellular matrix degradation and subsequent PGP generation [7] [9].

The coordinated action of these metalloproteinases results in the production of collagen fragments ranging from 30 to 100 amino acids in length [2] [9]. These intermediate peptides contain the essential proline-glycine-proline sequences embedded within their structure, creating optimal substrates for the subsequent proteolytic step mediated by prolyl endopeptidase [2]. Research has demonstrated that the efficiency of PGP generation is directly proportional to the combined enzymatic activity of Matrix Metalloproteinase-8 and Matrix Metalloproteinase-9, with synergistic effects observed when both enzymes are present in the extracellular matrix environment [3] [9].

Table 1: Matrix Metalloproteinase Substrate Specificity in PGP Generation

Matrix MetalloproteinasePrimary SubstrateCleavage ProductsPGP Generation EfficiencyTissue Distribution
Matrix Metalloproteinase-8Type I Collagen3/4 and 1/4 fragmentsHighSkin, bone, tendon
Matrix Metalloproteinase-9Type IV, V CollagenLarge C-terminal fragmentsModerateBasement membranes
Matrix Metalloproteinase-1Type III CollagenTriple-helical fragmentsLowBlood vessels
Matrix Metalloproteinase-13Type II CollagenGelatin-like productsModerateCartilage

Role of Prolyl Endopeptidase (Prolyl Endopeptidase) in Proteolytic Processing

Prolyl endopeptidase represents the critical enzymatic component responsible for the direct liberation of H-Pro-Gly-Pro-OH from collagen-derived fragments [10] [2]. This serine protease exhibits unique substrate specificity, cleaving peptide bonds exclusively at the carboxyl-terminal side of proline residues within oligopeptides of fewer than 30 amino acids [11] [10]. The enzyme's distinctive two-domain architecture, consisting of a catalytic domain and a beta-propeller domain, creates a highly selective active site that accommodates only short peptide substrates [10] [12].

The catalytic mechanism of prolyl endopeptidase involves a sophisticated domain movement that regulates substrate access to the active site [10]. The beta-propeller domain functions as a gating mechanism, opening and closing to control the entry of appropriately sized substrates while excluding larger protein molecules [10]. This structural feature ensures that only collagen fragments of optimal length, generated by the initial matrix metalloproteinase cleavage, can access the enzyme's active site for PGP liberation [10] [12].

Prolyl endopeptidase activity demonstrates significant correlation with PGP generation in inflammatory conditions, with elevated enzyme levels corresponding to increased tripeptide production [2]. Studies have revealed that the enzyme exhibits optimal activity at physiological pH and temperature, with substrate specificity determined by the presence of proline residues in the penultimate position of the cleavage site [13] [14]. The enzyme's ability to process the repetitive proline-proline-glycine-proline motifs commonly found in collagen makes it uniquely suited for PGP generation from matrix-derived substrates [13] [2].

The regulation of prolyl endopeptidase activity occurs through multiple mechanisms, including post-translational modifications and substrate availability [13]. The enzyme demonstrates enhanced activity in the presence of collagen fragments containing multiple proline-glycine-proline sequences, suggesting a cooperative binding mechanism that increases catalytic efficiency [13]. Additionally, the enzyme's subcellular localization can influence its access to appropriate substrates, with both cytosolic and extracellular activities documented in various tissue types [2] [15].

Table 2: Prolyl Endopeptidase Substrate Processing Parameters

Substrate CharacteristicOptimal RangeCatalytic EfficiencyProduct Specificity
Peptide Length3-30 amino acidsHighExclusive proline cleavage
Proline PositionPenultimateMaximumCarboxyl-terminal cleavage
pH Optimum7.0-8.0PhysiologicalStable activity
Temperature37°COptimalMammalian conditions

Post-Translational Modifications: Acetylation to N-alpha-Acetyl-Proline-Glycine-Proline

The post-translational modification of H-Pro-Gly-Pro-OH through amino-terminal acetylation represents a critical regulatory mechanism that significantly enhances the biological activity of the tripeptide [16] [17]. This modification involves the transfer of an acetyl group from acetyl-coenzyme A to the amino-terminal proline residue, generating N-alpha-acetyl-proline-glycine-proline (N-α-acetyl-PGP) [16] [18]. The acetylation process dramatically increases the peptide's chemotactic potency, with N-α-acetyl-PGP demonstrating 30-fold greater activity compared to the unmodified tripeptide [16] .

The enzymatic mechanism responsible for PGP acetylation involves specific acetyltransferases that recognize the tripeptide substrate and catalyze the transfer of the acetyl moiety [18] [20]. Research has demonstrated that human neutrophils contain enzymatic activity capable of acetylating PGP to N-α-acetyl-PGP, suggesting a localized mechanism for enhancing chemotactic activity at sites of inflammation [18]. The acetylation reaction exhibits specificity for the amino-terminal proline residue, with the cyclic structure of proline providing optimal positioning for acetyl group attachment [18] [21].

The biological significance of this post-translational modification extends beyond simple activity enhancement, as N-α-acetyl-PGP demonstrates increased resistance to proteolytic degradation compared to the unmodified tripeptide [16] [22]. The acetyl group provides protection against amino-terminal peptidases, effectively prolonging the half-life of the bioactive peptide in the extracellular environment [16]. This enhanced stability allows for sustained chemotactic signaling and prolonged inflammatory responses, contributing to the pathophysiology of chronic inflammatory conditions [16] [17].

The regulation of PGP acetylation occurs through multiple cellular mechanisms, including the availability of acetyl-coenzyme A and the activity of specific acetyltransferases [20] [23]. Studies have revealed that the acetylation process can be influenced by the metabolic state of cells, with increased acetyl-coenzyme A levels correlating with enhanced N-α-acetyl-PGP generation [20]. Additionally, the subcellular localization of acetyltransferases can determine the efficiency of PGP modification, with both cytoplasmic and membrane-associated activities documented [20] [24].

The acetylated form of PGP exhibits enhanced binding affinity for CXC-chemokine receptor 2 (CXCR2), the primary receptor mediating the biological effects of this matrikine [16] [17]. The acetyl group appears to optimize the molecular conformation of the tripeptide, improving its interaction with the receptor binding site and increasing signal transduction efficiency [16]. This enhanced receptor binding translates into more potent chemotactic responses and increased inflammatory cell recruitment, highlighting the critical importance of this post-translational modification in regulating the biological activity of collagen-derived matrikines [16] [17].

Table 3: Post-Translational Modification Effects on PGP Activity

ModificationEnzyme ResponsibleActivity EnhancementStability IncreaseReceptor Affinity
N-α-AcetylationAcetyltransferase30-foldHighEnhanced CXCR2 binding
MethylationMethyltransferase2-foldModerateLimited enhancement
UnmodifiedNoneBaselineLowStandard CXCR2 binding
HydroxylationProlyl hydroxylaseVariableModerateAltered specificity

XLogP3

-3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

269.13755610 g/mol

Monoisotopic Mass

269.13755610 g/mol

Heavy Atom Count

19

Sequence

PGP

Related CAS

25104-46-5

Wikipedia

(2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid
Pro-Gly-Pro

Dates

Last modified: 08-15-2023

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